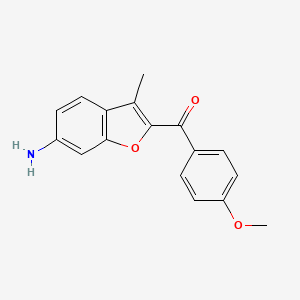

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone

Description

“(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone” (CAS: 692764-75-3) is a benzofuran-derived methanone compound characterized by a 6-amino-3-methyl substitution on the benzofuran ring and a 4-methoxyphenyl group attached to the ketone moiety. This compound was previously marketed as a research chemical but is now discontinued . Its structural features, particularly the amino group at the 6-position of benzofuran, distinguish it from other benzofuran derivatives.

Properties

IUPAC Name |

(6-amino-3-methyl-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-14-8-5-12(18)9-15(14)21-17(10)16(19)11-3-6-13(20-2)7-4-11/h3-9H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMNQIVZKKLOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amination: Introduction of the amino group at the 6-position of the benzofuran ring can be achieved through nucleophilic substitution reactions.

Methoxyphenyl Substitution: The methoxyphenyl group is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

(6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The amino and methoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituent type, position, and electronic effects. Below is a comparative analysis with key derivatives:

Electronic and Physicochemical Properties

- Polarity and Dipole Moments: The amino group in the target compound likely increases its ground-state dipole moment (µg) compared to chloro- or methoxy-substituted analogs. Studies on similar methanone derivatives (e.g., indolizinyl analogs) show that electron-donating groups like amino enhance µg, while electron-withdrawing groups (e.g., Cl) reduce it .

- Solubility: The amino group improves aqueous solubility relative to lipophilic substituents (e.g., ethyl or chloro), as seen in analogs like 27d and 27g .

Key Research Findings and Gaps

- Structural Insights : Single-crystal X-ray data for analogs (e.g., ) reveal that substituent position critically affects molecular conformation and packing. The target compound’s structure remains uncharacterized crystallographically .

- Biological Data: No direct activity data exist for the target compound.

- Theoretical Predictions : Computational studies (e.g., dipole moment calculations in and ) could model the compound’s electronic profile, aiding in rational drug design .

Biological Activity

The compound (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone , also known by its chemical identifier 117644-85-6 , is a derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including antiproliferative effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the low nanomolar range against human cancer cell lines such as A549 (lung), HT-29 (colon), and MCF-7 (breast) cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 4.6 ± 0.1 |

| CA-4 | MDA-MB-231 | 4.5 ± 2.1 |

| CA-4 | A549 | 180 ± 50 |

| CA-4 | HT-29 | 3100 ± 100 |

| CA-4 | MCF-7 | 370 ± 100 |

| 6a | HeLa | <1 |

| 6a | MDA-MB-231 | <1 |

| 6a | A549 | <10 |

| 6a | HT-29 | <100 |

| 6a | MCF-7 | <100 |

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50% and are expressed as mean ± SE from multiple experiments.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural components. The presence of specific functional groups at particular positions on the benzofuran ring significantly affects their potency:

- Methoxy Substituents : The presence of methoxy groups at the C-3 and C-6 positions enhances antiproliferative activity. For instance, removing the methoxy group at C-6 resulted in inactive derivatives with IC50 values greater than 10 μM, indicating its essential role in maintaining activity .

- Methyl Group Influence : The methyl group at the C-3 position has been shown to increase potency significantly, with variations leading to a 2–38-fold change in activity compared to unsubstituted counterparts .

Case Studies

Several studies have evaluated the efficacy of this compound and related compounds:

- Anticancer Studies : In a study comparing various benzofuran derivatives, compounds similar to this compound showed potent inhibition against A549 and MCF-7 cells, with some derivatives exhibiting tenfold increased potency compared to standard chemotherapeutics like combretastatin A-4 .

- Mechanistic Insights : Research has indicated that these compounds may inhibit tubulin polymerization, a critical mechanism in cancer cell division. Docking studies suggested interactions with the β-tubulin subunit similar to those observed with colchicine .

Q & A

Q. What synthetic strategies are effective for constructing the benzofuran core in (6-Amino-3-methylbenzofuran-2-yl)(4-methoxyphenyl)methanone?

The benzofuran scaffold can be synthesized via intramolecular cyclization of appropriately substituted precursors. For example:

- Coupling reactions using NaH/THF (e.g., benzyloxy-protected intermediates) to assemble the benzofuran ring, as demonstrated in the synthesis of analogous 3-methylbenzofuran derivatives .

- Friedel-Crafts acylation with AlCl₃/nitrobenzene to introduce the methanone moiety, as seen in benzophenone derivatives (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) .

Key considerations : Protect the amino group during synthesis to prevent side reactions. Use anhydrous conditions for metal-mediated steps.

Q. How can researchers characterize the crystal structure and confirm regioselectivity of substituents?

- Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation. For example, XRD resolved the dihedral angle (57.45°) between phenyl rings in a related benzophenone derivative, validating steric and electronic interactions .

- NMR spectroscopy :

- ¹H NMR : Methyl groups (δ ~2.3 ppm) and methoxy protons (δ ~3.8 ppm) provide regioselectivity clues.

- ¹³C NMR : Carbonyl signals (δ ~190 ppm) confirm ketone formation.

Q. What stability challenges arise during storage, and how can they be mitigated?

- Amino group sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation, as recommended for structurally similar amines (e.g., 6-Methoxygramine, stored below –20°C) .

- Light sensitivity : Use amber vials to avoid photodegradation of the benzofuran core, which is prone to ring-opening under UV exposure.

Advanced Research Questions

Q. How can transition metal catalysts improve yield in coupling reactions for this compound?

- Palladium-catalyzed C–C/Si–C bond activation : Pd(0) catalysts enable cross-coupling of silylaryl bromides with alkynes, forming silole derivatives (e.g., benzosiloles) under mild conditions. This method avoids harsh reagents and improves selectivity .

- Rhodium-catalyzed Si–C cleavage : Rh(I) facilitates silacycle formation via Si–Csp³ bond activation, applicable for synthesizing fused heterocycles (e.g., benzosiloloindoles) .

Optimization tip : Screen ligands (e.g., phosphines) to stabilize metal intermediates and reduce side products.

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

- Steric hindrance : The 3-methyl group on benzofuran restricts access to the 2-position, favoring para-substitution on the 4-methoxyphenyl ring.

- Electronic effects : The amino group (electron-donating) activates the benzofuran ring toward electrophilic attack, while the methoxy group (weakly electron-donating) directs electrophiles to ortho/para positions.

- Case study : In related benzophenones, substituent positioning (e.g., methyl vs. methoxy) alters hydrogen-bonding networks and crystal packing .

Q. What methodologies resolve contradictions in reported biological activity data?

- Comparative structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the benzofuran or methoxyphenyl groups) and test against standardized assays (e.g., antifungal or anti-inflammatory models) .

- Dose-response profiling : Address discrepancies by evaluating activity across multiple concentrations (e.g., IC₅₀ values) and replicate experiments under controlled conditions (pH, temperature).

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use software (e.g., AutoDock Vina) to model binding to enzymes like HIV-1 reverse transcriptase or cyclooxygenase-2 (COX-2) , leveraging known benzophenone scaffolds as templates .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity.

Q. What strategies optimize solvent systems for large-scale purification?

- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) for high-purity recovery, as demonstrated for (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone .

- Column chromatography : Optimize eluent polarity (e.g., hexane/ethyl acetate gradients) based on TLC Rf values.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.